6-(3,4,5-Trichlorophenyl)-6-oxohexanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-(3,4,5-Trichlorophenyl)-6-oxohexanoic acid is an organic compound characterized by the presence of a trichlorophenyl group attached to a hexanoic acid chain with a ketone functional group
Mechanism of Action
Target of Action
The primary target of 6-(3,4,5-Trichlorophenyl)-6-oxohexanoic acid is the gamma-aminobutyric acid-gated chloride channel (GABA-Cl) selective for mites . GABA-Cl is a key neurotransmitter receptor in the nervous system of mites, and its inhibition leads to a paralytic action in the target organism .
Mode of Action
This compound acts as a non-competitive antagonist of the GABA-Cl channel . This means that it binds to a site on the GABA-Cl channel that is distinct from the active site, altering the channel’s conformation and preventing the binding of GABA. This inhibition of GABA-Cl causes a paralytic action in the target organism, leading to death .
Biochemical Pathways
The compound’s action on the GABA-Cl channel disrupts the normal functioning of the mite’s nervous systemThe overall effect is a disruption of neural signaling, leading to paralysis and death of the mite .
Result of Action
The molecular and cellular effects of this compound’s action are the disruption of neural signaling in mites, leading to their paralysis and death . This makes it an effective treatment for conditions caused by mite infestations, such as Demodex blepharitis .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(3,4,5-Trichlorophenyl)-6-oxohexanoic acid typically involves the following steps:
Starting Materials: The synthesis begins with 3,4,5-trichlorophenylacetic acid and hexanoic acid.
Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of a strong acid catalyst to facilitate the formation of the ketone group.
Purification: The product is purified using techniques such as recrystallization or chromatography to obtain the desired compound in high purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction conditions are optimized for maximum yield and efficiency. The use of continuous flow reactors can also be considered to enhance the production rate and reduce the overall cost.
Chemical Reactions Analysis
Types of Reactions
6-(3,4,5-Trichlorophenyl)-6-oxohexanoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The trichlorophenyl group can undergo substitution reactions, where chlorine atoms are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like sodium hydroxide or other nucleophiles can facilitate substitution reactions.
Major Products
Oxidation: Carboxylic acids and other oxidized derivatives.
Reduction: Alcohols.
Substitution: Various substituted phenyl derivatives.
Scientific Research Applications
6-(3,4,5-Trichlorophenyl)-6-oxohexanoic acid has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biological molecules.
Medicine: Explored for its potential therapeutic properties and as a precursor in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Comparison with Similar Compounds
Similar Compounds
- 3,4,5-Trichlorophenylacetic acid
- 3,4,5-Trichlorophenylboronic acid
- 6-(3,4,5-Trifluorophenyl)-6-oxohexanoic acid
Uniqueness
6-(3,4,5-Trichlorophenyl)-6-oxohexanoic acid is unique due to the presence of three chlorine atoms on the phenyl ring, which can significantly influence its chemical reactivity and biological activity compared to similar compounds with different substituents.
Properties
IUPAC Name |
6-oxo-6-(3,4,5-trichlorophenyl)hexanoic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11Cl3O3/c13-8-5-7(6-9(14)12(8)15)10(16)3-1-2-4-11(17)18/h5-6H,1-4H2,(H,17,18) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NLCIUNDGVLLIJW-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1Cl)Cl)Cl)C(=O)CCCCC(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11Cl3O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901271376 |
Source
|
Record name | 3,4,5-Trichloro-ε-oxobenzenehexanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901271376 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
309.6 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
951891-76-2 |
Source
|
Record name | 3,4,5-Trichloro-ε-oxobenzenehexanoic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=951891-76-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3,4,5-Trichloro-ε-oxobenzenehexanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901271376 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.